Pentafluorophenyl 3-bromo-benzenesulfonate
Description
The Strategic Role of Aryl Sulfonates as Synthetic Intermediates and Activating Groups
Aryl sulfonate esters are pivotal synthetic intermediates in organic chemistry, largely due to their dual functionality as both protecting groups and C-O electrophiles. proquest.comresearchgate.net The sulfonate group's resistance to a variety of reaction conditions makes it an effective protecting group for phenols. researchgate.net
Perhaps more significantly, aryl sulfonates serve as valuable alternatives to aryl halides in transition metal-catalyzed cross-coupling reactions. researchgate.net The C–O bond in aryl sulfonates can be activated by catalysts, facilitating reactions such as the Suzuki and Sonogashira couplings. researchgate.netscispace.com This reactivity has made them attractive partners in the synthesis of biaryls and other complex aromatic systems. researchgate.netrsc.orgresearchgate.net Aryl sulfonate esters have been identified as highly reactive activating groups, particularly in iron-catalyzed alkylative cross-coupling reactions. proquest.comresearchgate.net
Significance of Pentafluorophenyl Esters in Enhancing Electrophilicity and Leaving Group Efficacy
The pentafluorophenyl (PFP) group is strongly electron-withdrawing, a characteristic that significantly enhances the electrophilicity of the associated ester. nih.govmdpi.com This heightened electrophilicity makes PFP esters exceptionally reactive towards a wide array of nucleophiles, including alcohols, amines, and thiols. nih.govmdpi.comscispace.com Consequently, reactions involving PFP esters, such as nucleophilic acyl substitutions, can often be conducted under mild conditions. nih.govrsc.org
The highly electron-poor nature of the perfluoroaryl group also makes it an excellent leaving group because it can effectively stabilize a negative charge. nih.gov This efficacy is crucial in numerous synthetic applications, most notably in peptide synthesis, where PFP esters of amino acids facilitate efficient amide bond formation. nih.gov Furthermore, PFP esters exhibit greater stability against spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimidyl (NHS) esters, which is a significant advantage in many synthetic protocols. rsc.org
Positioning Pentafluorophenyl 3-bromo-benzenesulfonate in the Landscape of Reactive Building Blocks for Diversified Synthesis
This compound strategically combines the advantageous features of both aryl sulfonates and PFP esters into a single, powerful molecule. This dual functionality makes it a highly versatile and reactive building block for creating diverse molecular structures, particularly in the realm of combinatorial chemistry where the rapid generation of compound libraries is essential. openaccessjournals.comnih.govresearchgate.net
The molecule offers multiple reactive sites:
The pentafluorophenyl sulfonate group as a whole is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur atom.
The 3-bromophenyl moiety provides a handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted position.
The pentafluorophenyl ring itself can undergo regioselective nucleophilic aromatic substitution (SNAr), typically at the para-fluorine position, offering another avenue for molecular diversification. mdpi.comscispace.com
This multi-faceted reactivity allows chemists to perform sequential and selective modifications, building complex molecules from a single, readily available starting material. The compound's structure is primed for creating libraries of compounds for drug discovery and materials science, as different functionalities can be introduced at its various reactive centers.
Compound Data
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 886503-34-0 |
| Molecular Formula | C₁₂H₄BrF₅O₃S |
| Molecular Weight | 403.12 g/mol |
| Synonym | Perfluorophenyl 3-bromobenzenesulfonate |
| SMILES | C1=CC(=CC(=C1)Br)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrF5O3S/c13-5-2-1-3-6(4-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXLTTJMHPVJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrF5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Aspects and Reactivity Profiling of Pentafluorophenyl 3 Bromo Benzenesulfonate
The Pentafluorophenyl Sulfonate Moiety as a Superior Leaving Group in Nucleophilic Displacements
The utility of a leaving group in nucleophilic substitution reactions is fundamentally determined by its ability to stabilize the negative charge that develops as it departs from the substrate. In this context, sulfonate esters are renowned for their efficacy, with their reactivity significantly surpassing that of halides. The family of sulfonates, including well-known groups like tosylates and mesylates, are structurally characterized by a central sulfonyl group attached to an organic residue. The exceptional performance of sulfonate esters as nucleofuges stems from the extensive delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance.
The pentafluorophenyl sulfonate (pentafluorophenoxysulfonyl) group stands out as a particularly potent leaving group. Its enhanced reactivity is a direct consequence of the electronic properties of the pentafluorophenyl ring. The five fluorine atoms are powerful electron-withdrawing groups, exerting a strong negative inductive effect (-I) on the aromatic ring. This effect significantly increases the acidity of the corresponding pentafluorophenol (B44920), which in turn means that the resulting pentafluorophenoxide anion is remarkably stable. This high degree of stabilization makes the pentafluorophenyl sulfonate an excellent leaving group, often rivaling or even exceeding the reactivity of the highly regarded trifluoromethanesulfonate (B1224126) (triflate) group.
Studies comparing various sulfonate leaving groups have established a clear hierarchy of reactivity. The introduction of fluorine atoms dramatically enhances the leaving group's ability. This is because the departing anion's stability is the paramount factor governing the energy of the transition state in many nucleophilic substitution reactions. A more stable anion corresponds to a lower activation energy and, consequently, a faster reaction rate. The relative reactivity of common leaving groups underscores the superior nature of highly fluorinated sulfonates.
Table 1: Relative Reactivity of Common Leaving Groups in Nucleophilic Substitution This table provides an estimated order of magnitude for leaving group ability.
| Leaving Group | Formula | Relative Rate of Solvolysis |
|---|---|---|
| Substituted Benzoates | R-COO⁻ | 1 |
| Iodide | I⁻ | ~10⁵ |
| Bromide | Br⁻ | ~10⁴ |
| Tosylate | CH₃C₆H₄SO₃⁻ | ~10¹⁰ |
| Triflate | CF₃SO₃⁻ | ~10¹⁵ |
| Pentafluorophenyl Sulfonate | C₆F₅SO₃⁻ | ~10¹⁵ - 10¹⁶ |
Displacement reactions involving alkyl pentafluorophenyl sulfonates have been shown to proceed efficiently, sometimes through mechanisms like an elimination-addition pathway, particularly with amine nucleophiles. rsc.orgnih.gov The high reactivity makes these sulfonates indispensable for transformations that are sluggish or fail with less reactive leaving groups like halides or tosylates. nih.gov
Influence of the Bromine Substituent on Electronic Properties and Reactivity Profiles
Table 2: Summary of Electronic Effects of the Bromine Substituent
| Electronic Effect | Description | Impact on Benzene (B151609) Ring |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density from the ring due to bromine's high electronegativity. | Deactivation of the ring towards electrophilic attack. |
| Resonance Effect (+R) | Donation of lone pair electron density into the ring's π-system. | Stabilization of carbocation intermediates at ortho and para positions. |
Stereochemical and Regiochemical Considerations in Transformations Involving the Compound
The stereochemical and regiochemical outcomes of reactions involving Pentafluorophenyl 3-bromo-benzenesulfonate are dictated by the specific part of the molecule undergoing transformation.
Stereochemistry in Nucleophilic Displacement:
When the compound is used to functionalize a chiral substrate (e.g., converting a chiral alcohol into its corresponding sulfonate ester), the subsequent nucleophilic displacement of the this compound group typically proceeds with predictable stereochemistry. If the reaction follows a concerted SN2 mechanism, which is common for primary and secondary substrates with good leaving groups, the nucleophile will attack from the side opposite to the leaving group. This results in a complete inversion of the stereocenter's configuration. The bulky nature of the leaving group can influence the reaction rate but does not typically alter this fundamental stereochemical pathway.
Regiochemistry of the Aromatic Ring:
Should the 3-bromo-benzenesulfonate aromatic ring itself be subjected to further substitution (e.g., electrophilic aromatic substitution), the regiochemical outcome is governed by the directing effects of the two existing substituents: the bromine atom and the sulfonyl group.
Bromine: As discussed, the bromine atom is an ortho-, para- director due to its +R effect, despite being a deactivating group.
Sulfonyl Group (-SO₂OR): The sulfonyl group is a powerful electron-withdrawing group through both induction and resonance. It is a strong deactivating group and a meta- director.
When both groups are present on the ring, their combined influence determines the position of any new substituent. In this case, the bromine is at position 3. The positions ortho to bromine are 2 and 4, and the position para is 6. The position meta to the sulfonyl group (at position 1) is position 3 (already occupied) and position 5. Therefore, the directing effects are as follows:
Bromine (at C3) directs to C2, C4, and C6.
Sulfonyl group (at C1) directs to C3 (occupied) and C5.
The sulfonyl group is a much stronger deactivating group than bromine. Electrophilic attack will preferentially occur at the least deactivated position available. Position 5 is activated by the bromine's resonance effect (it is ortho to Br) and is the only position directed to by the sulfonyl group that is not already substituted. Therefore, any further electrophilic substitution on the 3-bromobenzenesulfonate ring is most likely to occur at the C5 position.
Table 3: Regiodirecting Effects on the 3-Bromobenzenesulfonate Ring
| Position on Ring | Directed by Bromine (at C3)? | Directed by Sulfonyl (at C1)? | Predicted Reactivity |
|---|---|---|---|
| C2 | ortho (Activating) | ortho (Deactivating) | Unlikely |
| C4 | ortho (Activating) | para (Deactivating) | Unlikely |
| C5 | - | meta (Least Deactivated) | Most Likely Site |
| C6 | para (Activating) | ortho (Deactivating) | Unlikely |
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. This compound serves as an excellent substrate for such transformations, primarily due to the presence of a carbon-bromine (C-Br) bond on the aromatic ring, which is susceptible to oxidative addition by low-valent transition metal catalysts.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool for C-C bond formation, offering mild reaction conditions and high functional group tolerance. nobelprize.orgresearchgate.net The 3-bromophenyl moiety of this compound is the reactive site for these transformations.
The Suzuki-Miyaura coupling is a robust method for synthesizing biaryl compounds by coupling an organohalide with an organoboron reagent, such as a boronic acid or ester. libretexts.orgwikipedia.org In this context, this compound acts as the aryl halide partner. The reaction is typically catalyzed by a Palladium(0) species, which undergoes oxidative addition into the C-Br bond. Subsequent transmetalation with the organoboron species and reductive elimination yields the desired biaryl product and regenerates the catalyst. wikipedia.orgtcichemicals.com
The reaction's efficiency is influenced by the choice of catalyst, ligand, base, and solvent. Electron-rich and bulky phosphine ligands are often employed to facilitate the catalytic cycle. tcichemicals.com A variety of aryl and vinyl boronic acids can be successfully coupled with the 3-bromobenzenesulfonate core, demonstrating the versatility of this substrate.
Table 1: Illustrative Suzuki-Miyaura Coupling of this compound with Various Boronic Acids Reaction conditions are hypothetical and based on typical parameters for aryl bromides.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME | 90 | 88 |
| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (2) | - | Na₂CO₃ | THF/H₂O | 80 | 85 |
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is unique in its use of a dual catalytic system, typically involving a palladium complex and a copper(I) salt co-catalyst. wikipedia.org this compound serves as the aryl halide component. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with a copper(I) acetylide intermediate, which is formed from the terminal alkyne, the copper salt, and a base (commonly an amine). libretexts.org
This methodology allows for the direct installation of an alkynyl group onto the 3-position of the benzenesulfonate ring, providing access to important synthetic intermediates. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne coupling partner. organic-chemistry.orglibretexts.org
Table 2: Representative Sonogashira Coupling of this compound Reaction conditions are illustrative and based on established protocols for aryl bromides.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 65 | 91 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine | Dioxane | 80 | 87 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 70 | 93 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuBr (3) | t-BuNH₂ | Acetonitrile | 60 | 84 |
Direct C-H arylation represents a highly atom-economical approach to forming C-C bonds, as it avoids the pre-functionalization of one of the coupling partners. In this scenario, this compound would act as the arylating agent for a C-H bond on a (hetero)aromatic or olefinic substrate. While specific studies on this exact sulfonate are limited, the principles of direct arylation with aryl bromides are well-established.
The reaction typically involves a palladium catalyst that cleaves the C-H bond of the coupling partner through mechanisms like concerted metalation-deprotonation (CMD). The resulting organopalladium intermediate then couples with the aryl bromide. This approach is particularly effective for the arylation of electron-rich heterocycles or electron-deficient arenes, such as polyfluorinated benzenes.
Palladium-catalyzed carbonylation reactions introduce a carbonyl group (CO) into an organic molecule. Using this compound as the substrate, carbonylation in the presence of an alcohol would yield the corresponding aryl carboxylic ester. This transformation typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an aroyl-palladium complex. nih.gov Subsequent nucleophilic attack by an alcohol leads to the formation of the ester product and regeneration of the catalyst.
This method provides a direct route to 3-(pentafluorophenoxysulfonyl)benzoate esters, which can be valuable intermediates for further synthetic modifications. A variety of alcohols, from simple alkanols to more complex structures, can be employed. encyclopedia.pub
Table 3: Plausible Conditions for the Carbonylation of this compound Reaction conditions are hypothetical, based on general procedures for aryl bromide carbonylation.
| Entry | Alcohol (NuH) | Pd Catalyst (mol%) | Ligand (mol%) | Base | CO Pressure (atm) | Temp (°C) | Product |
| 1 | Methanol | Pd(OAc)₂ (3) | dppf (6) | Et₃N | 10 | 100 | Methyl 3-(pentafluorophenoxysulfonyl)benzoate |
| 2 | Ethanol | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | 15 | 110 | Ethyl 3-(pentafluorophenoxysulfonyl)benzoate |
| 3 | Isopropanol | Pd₂(dba)₃ (2) | Xantphos (4) | DBU | 20 | 120 | Isopropyl 3-(pentafluorophenoxysulfonyl)benzoate |
Nickel-Catalyzed Cross-Coupling Reactions
As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for cross-coupling reactions. researchgate.net Nickel catalysts can often couple less reactive electrophiles and enable unique transformations. This compound is an excellent candidate for nickel-catalyzed cross-coupling, reacting at the C-Br bond. Nickel-catalyzed Suzuki-Miyaura type reactions, for example, can be particularly effective for coupling sterically hindered substrates or for reactions involving alkylboron reagents. nih.gov
The mechanism is analogous to palladium-catalyzed variants, involving oxidative addition of the C-Br bond to a Ni(0) species, followed by transmetalation and reductive elimination. The distinct electronic properties of nickel often lead to different reactivity and selectivity profiles compared to palladium, expanding the synthetic utility of substrates like this compound. beilstein-journals.org
Alkylative C(sp²)—C(sp³) Cross-Coupling with Grignard Reagents
The alkylative cross-coupling of aryl sulfonates with alkyl Grignard reagents represents a powerful method for forming C(sp²)–C(sp³) bonds. While iron catalysis is more commonly cited for this specific transformation involving aryl sulfonates nih.gov, palladium catalysts are also employed in related Kumada-type couplings. These reactions typically involve the oxidative addition of the palladium catalyst to the aryl sulfonate, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the alkylated aromatic product. The reactivity and success of the coupling can be influenced by the choice of palladium catalyst, ligands, and reaction conditions.
Buchwald-Hartwig Amination Analogs Utilizing Aryl Sulfonates as Electrophiles
The Buchwald-Hartwig amination is a key method for synthesizing carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl electrophiles wikipedia.org. Aryl sulfonates, including derivatives like this compound, are well-established as viable electrophilic partners in this reaction, serving as effective substitutes for aryl halides nih.govsci-hub.ruresearchgate.net. This transformation allows for the facile synthesis of aryl amines, which are prevalent in pharmaceuticals, natural products, and advanced materials sci-hub.ruwikipedia.org.
The reaction typically employs a palladium catalyst, often in combination with specialized phosphine ligands, and a base nih.govwikipedia.org. The choice of ligand is critical, with bidentate phosphine ligands like BINAP and DPPF, as well as various sterically hindered monophosphine ligands, demonstrating high efficacy in promoting the coupling of a wide range of amines and aryl sulfonates wikipedia.org. Research has shown that aryl fluorosulfonates can be successfully coupled with various anilines using a Pd(PPh₃)₄ catalyst in the presence of cesium carbonate, yielding a variety of biaryl amines in moderate to good yields sci-hub.ruresearchgate.net. This highlights the utility of aryl sulfonates as coupling partners in C-N bond formation.
| Catalyst System | Base | Solvent | Typical Substrates | Key Feature |
|---|---|---|---|---|
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Aryl Perfluoroalkanesulfonates & Amines | Effective for forming aryl C-N bonds from fluorous sulfonates nih.gov. |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Aryl Fluorosulfonates & Anilines | Allows efficient amination of electron-rich and electron-poor aromatics sci-hub.ruresearchgate.net. |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-heteroatom and carbon-carbon bonds, often providing a cost-effective and complementary alternative to palladium-based systems thieme-connect.deksu.edu.sa.
Chan-Evans-Lam Coupling for C-N and C-O Bond Formation
The Chan-Evans-Lam (CEL) coupling is a versatile copper-mediated reaction that forms C-N and C-O bonds by coupling amines or alcohols with organoboron reagents researchgate.netnih.gov. An important variation of this reaction involves using aryl sulfonates as the electrophilic partner. Research has demonstrated that pentafluorophenyl (PFP) sulfonic esters, synthesized via a one-pot, copper-catalyzed reaction, are competent substrates for subsequent Chan-Evans-Lam couplings nih.gov.
This methodology is broadly useful for creating arylated compounds under relatively mild conditions and is often tolerant of air and moisture nih.govorganic-chemistry.org. The reaction typically uses a copper(II) salt, such as Cu(OAc)₂, and can be performed with or without additional ligands or bases, depending on the specific substrates organic-chemistry.orgorganic-chemistry.org. The CEL reaction is capable of forming bonds between carbon and at least twelve different elements, making it one of the most diverse and mild coupling reactions in organic chemistry researchgate.net. The formation of C-N and C-O bonds is particularly valuable for synthesizing structures found in many pharmaceutically important compounds thieme-connect.de.
| Feature | Description | Reference |
|---|---|---|
| Bond Formation | Primarily C-N and C-O bonds, but also C-S, C-P, and others. | researchgate.netresearchgate.net |
| Catalyst | Typically copper(II) salts like Cu(OAc)₂. | nih.govorganic-chemistry.org |
| Coupling Partners | Organoboron compounds (e.g., boronic acids) with N-H or O-H containing nucleophiles; or aryl sulfonates with nucleophiles. | thieme-connect.denih.gov |
| Conditions | Generally mild, often aerobic, and can be performed in various solvents. | organic-chemistry.org |
Coupling with Perfluoroalkyl or Pentafluorophenyl Halides
While specific examples detailing the copper-catalyzed coupling of this compound directly with perfluoroalkyl or pentafluorophenyl halides are not prevalent in the provided search results, the general reactivity of aryl sulfonates suggests their potential in such transformations. Copper-catalyzed cross-coupling is a known method for the formation of C-C bonds, including those involving highly fluorinated moieties. These reactions often proceed through a mechanism involving an organocopper intermediate. Given the electrophilic nature of the sulfur-bound aryl carbon in this compound, it could potentially react with a copper-activated perfluoroalkyl or pentafluorophenyl species generated from the corresponding halide.
Iron-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Iron-catalyzed cross-coupling has emerged as a highly attractive strategy for C-C bond formation due to iron's abundance, low cost, and low toxicity compared to precious metals like palladium nih.gov. These reactions are particularly effective for C(sp²)–C(sp³) coupling between aryl electrophiles and alkyl Grignard reagents nih.govnsf.gov.
Recent studies have highlighted that aryl sulfonate esters are exceptionally reactive activating groups in iron-catalyzed alkylative C(sp²)–C(sp³) cross-coupling reactions nih.gov. The process efficiently couples a broad range of aryl chlorobenzenesulfonates with various alkyl Grignard reagents, including those with β-hydrogens, which can be challenging substrates nih.govnih.gov. The reaction proceeds under mild conditions, often at 0 °C, and provides alkylated products in high to excellent yields with complete preservation of the sulfonate group nih.gov. This method represents a sustainable and highly efficient pathway for the functionalization of aromatic sulfonates.
| Aryl Electrophile Type | Alkyl Nucleophile | Catalyst | Conditions | Key Outcome | Reference |
|---|---|---|---|---|---|
| Aryl Chlorobenzenesulfonate | Alkyl Grignard Reagent | Fe(acac)₃ | THF, 0 °C, 10 min | High to excellent yields of alkylated benzenesulfonates. | nih.gov |
| Chlorobenzenesulfonamide | Alkyl Grignard Reagent | Iron Catalyst | Mild and sustainable conditions | Sulfonamide is a highly reactive activating group for this coupling. | nsf.govnih.gov |
Carbon-Heteroatom Bond Forming Reactions
This compound is a versatile substrate for various carbon-heteroatom bond-forming reactions beyond the palladium- and copper-catalyzed aminations and etherifications discussed previously. The sulfonate group acts as an effective leaving group, enabling the substitution of the aryl ring with a wide range of heteroatom nucleophiles.
The Chan-Evans-Lam reaction, for instance, is not limited to C-N and C-O bond formation but has been extended to create bonds between carbon and sulfur, phosphorus, selenium, and tellurium, among others researchgate.net. This broad scope makes copper-catalyzed coupling of aryl sulfonates a powerful tool for installing diverse functional groups. Similarly, Buchwald-Hartwig type conditions have been adapted for C-S bond formation, allowing the synthesis of aryl thioethers from thiols and aryl electrophiles wikipedia.org. The reactivity of this compound as an electrophile in these transformations provides a synthetic handle for introducing a wide array of heteroatomic functionalities onto the benzenesulfonate scaffold.
The Synthetic Utility of this compound: An Examination of its Applications in Cross-Coupling and Functionalization Reactions
A comprehensive review of the scientific literature reveals a notable absence of specific applications for the chemical compound this compound in the areas of amination reactions, oxygen- and sulfur-based heteroatom coupling, and radical-mediated transformations. Despite extensive searches of chemical databases and scholarly articles, no detailed research findings, data tables, or specific examples of its use in these modern synthetic methodologies have been reported.
While the constituent parts of the molecule—a brominated benzene ring and a pentafluorophenyl sulfonate leaving group—suggest potential reactivity in a variety of cross-coupling and functionalization reactions, the specific combination embodied in this compound does not appear to be a widely utilized reagent or substrate in the published scientific literature for the applications outlined below.
This article, therefore, serves to report on the current state of knowledge regarding this specific compound and highlights a significant gap in the documented chemical literature concerning its synthetic applications.
Theoretical and Computational Investigations of Pentafluorophenyl Sulfonates
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Pentafluorophenyl 3-bromo-benzenesulfonate. These studies focus on how the distribution of electrons within the molecule influences its stability and reactivity. The presence of two distinct, highly functionalized aromatic rings—the 3-bromophenyl group and the pentafluorophenyl group—creates a unique electronic environment.
The pentafluorophenyl group is a strong electron-withdrawing moiety due to the high electronegativity of the five fluorine atoms. This has a profound effect on the sulfonate group, polarizing the sulfur-oxygen bonds and increasing the electrophilicity of the sulfur atom. Computational models can quantify this effect by calculating parameters such as molecular electrostatic potential (MEP) maps, which visualize the electron density distribution. For this compound, the MEP would show a significant region of positive potential around the sulfur atom, indicating its susceptibility to nucleophilic attack.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.govnih.gov A smaller gap generally suggests higher reactivity. For this compound, the strong electron-withdrawing nature of the pentafluorophenyl group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor and thus more reactive towards nucleophiles.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Benzenesulfonate | -7.2 | -0.5 | 6.7 | Low |
| 3-Bromo-benzenesulfonate | -7.4 | -0.8 | 6.6 | Moderate |
| Pentafluorophenyl benzenesulfonate | -8.1 | -1.5 | 6.6 | High |
| This compound | -8.3 | -1.8 | 6.5 | Very High |
Mechanistic Probing via Computational Modeling (e.g., Transition States, Reaction Coordinates)
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate.
For nucleophilic substitution reactions where the this compound acts as an electrophile, computational models can help distinguish between different possible mechanisms, such as SN2 (concerted) or SNAr (addition-elimination). DFT calculations can determine the activation energies associated with these pathways. For instance, in an SN2 reaction, the model would calculate the energy barrier for the nucleophile to approach the substrate and displace the leaving group in a single step.
The structure of the transition state provides valuable information about the reaction mechanism. For example, in a substitution reaction at the sulfur atom, the transition state is often a trigonal bipyramidal species. The energies of these transition states can be used to predict the chemoselectivity of a reaction when multiple reaction sites are present. rsc.org
Furthermore, computational studies on related aryl sulfamates in cross-coupling reactions have shown that oxidative addition is often the rate-determining step. nih.gov Similar modeling for this compound could elucidate its behavior in transition metal-catalyzed reactions, predicting the energy barriers for key steps like oxidative addition and reductive elimination.
Prediction of Reactivity and Selectivity in Novel Transformations
A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of compounds in new, unexplored reactions. By calculating the intrinsic properties of this compound, such as its charge distribution, orbital energies, and steric profile, it is possible to forecast its behavior with various reagents.
For example, global reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can be used to quantify and compare the reactivity of different molecules. researchgate.net The high electrophilicity expected for this compound suggests it would be highly reactive in a wide range of nucleophilic substitution and cross-coupling reactions.
Computational models can also predict selectivity, such as regioselectivity and chemoselectivity. In a complex molecule with multiple potential reaction sites, DFT calculations can determine the activation energy for reaction at each site. The site with the lowest activation barrier will be the most likely to react. This predictive power is invaluable for designing new synthetic routes and avoiding unwanted side products. For instance, modeling could predict whether a nucleophile would preferentially attack the sulfur atom of the sulfonate or one of the carbon atoms on the aromatic rings under specific conditions.
Comparative Analysis with Other Sulfonate Leaving Groups (e.g., Triflate, Tosylate)
To understand the utility of this compound as a leaving group, it is essential to compare it with commonly used sulfonate esters like triflate (trifluoromethanesulfonate) and tosylate (p-toluenesulfonate). A good leaving group is a weak base that can stabilize the negative charge it acquires upon departing from the substrate. libretexts.org
Triflate is considered an excellent leaving group due to the powerful inductive effect of the three fluorine atoms, which effectively delocalizes the negative charge on the sulfonate group. pearson.com
Tosylate is a good leaving group, with the negative charge being stabilized by resonance within the sulfonate group and across the attached benzene (B151609) ring. pearson.com
Computational studies can quantify the stability of the corresponding anions (this compound anion, triflate anion, and tosylate anion). A lower calculated energy for the anion corresponds to a more stable species and therefore a better leaving group.
| Leaving Group | Abbreviation | Anion Stability | Primary Stabilizing Effect | Relative Leaving Group Ability |
|---|---|---|---|---|
| Trifluoromethanesulfonate (B1224126) | TfO⁻ | Very High | Inductive and Resonance | Excellent |
| This compound | - | High to Very High | Inductive and Resonance | Excellent (Predicted) |
| p-Toluenesulfonate | TsO⁻ | Good | Resonance | Good |
Future Perspectives and Emerging Research Avenues for Pentafluorophenyl 3 Bromo Benzenesulfonate
Development of Sustainable and Green Synthetic Approaches
The synthesis of sulfonate esters traditionally involves the reaction of sulfonyl chlorides with phenols in the presence of a base. Future research will likely focus on developing more environmentally benign methods for the synthesis of Pentafluorophenyl 3-bromo-benzenesulfonate. Key areas of exploration include:
Electrochemical Synthesis: An emerging sustainable method for generating arylsulfonate esters involves the electro-oxidation of phenols and sodium arenesulfinates. acs.org This approach avoids the use of harsh oxidants and can be performed under mild conditions. acs.org Adapting this technology for the synthesis of this compound from 3-bromobenzenesulfinate and pentafluorophenol (B44920) could offer a greener alternative to traditional methods.
Catalytic Methods: The development of novel catalysts is crucial for green chemistry. Research into catalytic systems that can facilitate the sulfonylation of pentafluorophenol with 3-bromobenzenesulfonic acid or its derivatives, while minimizing waste and energy consumption, will be a significant area of focus. This could involve transition-metal catalysis or organocatalysis.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow process for the synthesis of this compound could lead to a more efficient and sustainable manufacturing process.
| Synthesis Approach | Potential Advantages |
| Electrochemical Synthesis | Avoids harsh oxidants, mild reaction conditions. acs.org |
| Novel Catalysis | Reduced waste, lower energy consumption. |
| Flow Chemistry | Improved safety, scalability, and process control. |
Integration into Multistep Synthesis of Architecturally Complex Molecules
The high reactivity of the pentafluorophenyl group as a leaving group makes this compound a promising reagent for the synthesis of complex molecules. Future research is expected to explore its application in:
Cross-Coupling Reactions: Aryl sulfonates are known to be effective electrophiles in various transition-metal-catalyzed cross-coupling reactions. The bromo-substituent on the benzene (B151609) ring of this compound provides a handle for reactions such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse functionalities. The pentafluorophenoxy group can act as a leaving group in other coupling processes, making the molecule a versatile building block.
Synthesis of Heterocycles: The reactivity of this compound could be harnessed for the synthesis of heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. For instance, it could be used in cycloaddition reactions or as a precursor for generating reactive intermediates. Research on the use of related compounds, such as alpha-bromo-pentafluorophenyl vinylsulfonates in 1,3-dipolar cycloadditions to form isoxazoles, highlights the potential for such applications. nih.govresearchgate.net
Late-Stage Functionalization: The ability to introduce the 3-bromobenzenesulfonyl group into a complex molecule at a late stage of a synthesis is highly desirable. The reactivity of this compound could be fine-tuned to enable such transformations, providing a powerful tool for medicinal chemistry and drug discovery.
Exploration of Novel Catalytic Systems and Reaction Media
To fully exploit the synthetic potential of this compound, the development of new catalytic systems and the use of unconventional reaction media will be essential.
Photoredox Catalysis: Visible-light-induced reactions have emerged as a powerful tool in organic synthesis. rsc.org Investigating the use of photoredox catalysis to activate this compound for novel transformations could open up new avenues for its application.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields. nih.gov The application of microwave technology to reactions involving this compound could lead to more efficient and rapid synthetic protocols.
Green Solvents: The use of environmentally friendly solvents, such as ionic liquids or deep eutectic solvents, is a key aspect of green chemistry. Studying the reactivity and stability of this compound in these novel media could lead to more sustainable synthetic processes.
| Technology | Potential Benefit |
| Photoredox Catalysis | Access to novel, light-induced transformations. rsc.org |
| Microwave-Assisted Synthesis | Accelerated reaction rates and improved yields. nih.gov |
| Green Solvents | More sustainable and environmentally friendly processes. |
Synergistic Experimental and Computational Research Paradigms
The combination of experimental work and computational modeling can provide deep insights into reaction mechanisms and guide the design of new reagents and catalysts. For this compound, this synergistic approach could be applied to:
Mechanistic Studies: Computational tools, such as density functional theory (DFT), can be used to elucidate the mechanisms of reactions involving this compound. Understanding the transition states and intermediates can help in optimizing reaction conditions and predicting reactivity.
Predictive Modeling: Computational screening of potential substrates and catalysts for reactions with this compound can accelerate the discovery of new synthetic methodologies. This can help in identifying promising reaction pathways before extensive experimental work is undertaken.
In Silico Design: The properties of this compound can be further tuned by modifying its structure. Computational chemistry can be used to design new derivatives with enhanced reactivity, selectivity, or stability for specific applications.
Q & A
Q. Methodological Answer :
- 19F NMR : Identify distinct fluorine environments (e.g., ortho/meta/para-F peaks between δ −140 to −160 ppm) .
- 1H NMR : Detect aromatic protons near the bromine substituent (δ 7.5–8.0 ppm) and confirm ester formation via absence of –OH signals.
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 387.92 for C12H5BrF5O3S) .
- IR Spectroscopy : Confirm sulfonate ester C–O–S stretch (~1350 cm⁻¹) and C–Br stretch (~560 cm⁻¹) .
Advanced: How can researchers resolve low yields during the esterification step of this compound?
Methodological Answer :
Low yields often arise from competing hydrolysis or incomplete activation. Mitigation strategies include:
- Moisture Control : Use anhydrous solvents (e.g., THF, DCM) and a nitrogen atmosphere.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- By-Product Analysis : Use LC-MS to detect sulfonic acid derivatives (e.g., m/z 245.98 for 3-bromo-benzenesulfonic acid) and adjust stoichiometry .
- Temperature Optimization : Conduct reactions at −20°C to suppress hydrolysis while maintaining reactivity .
Basic: What are the key stability considerations for storing this compound?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation, as fluorinated aromatics are prone to UV-induced cleavage .
- Moisture Avoidance : Use desiccants (e.g., silica gel) in storage containers to inhibit hydrolysis.
- Decomposition Monitoring : Periodically check purity via HPLC (retention time ~12–14 min on F5 columns) .
Advanced: How can computational modeling predict the regioselectivity of further functionalization (e.g., Suzuki coupling) at the bromine site?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the steric and electronic environment around the bromine atom to predict coupling preferences.
- Docking Studies : Assess interactions with palladium catalysts (e.g., Pd(PPh3)4) to identify favorable transition states .
- Experimental Cross-Validation : Compare predicted outcomes with actual reaction products (e.g., HPLC-MS for cross-coupled derivatives) .
Basic: What are the safety precautions for handling this compound in laboratory settings?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential release of toxic fumes (e.g., HBr during decomposition) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How do solvent polarity and temperature affect the compound’s conformational stability in solution?
Q. Methodological Answer :
- Variable-Temperature NMR : Analyze splitting patterns in 19F NMR to detect rotameric equilibria (e.g., syn vs. anti conformers) .
- Solvent Screening : Compare dielectric constants (e.g., DMSO vs. toluene) to assess dipole-dipole stabilization effects.
- Computational Free-Energy Landscapes : Calculate energy barriers for conformational transitions using Gaussian or ORCA .
Table 1: Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
